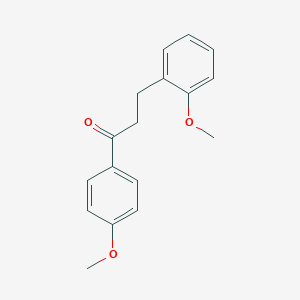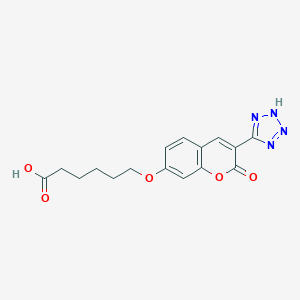
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-, commonly known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Compound X exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. Compound X also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Compound X also has neuroprotective effects and has been shown to protect against oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is that it may not accurately reflect the effects of natural compounds in vivo.
Orientations Futures
There are many potential future directions for the study of Compound X. One direction is the development of new drugs based on its chemical structure. Another direction is the study of its effects on other diseases, such as neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
Conclusion:
In conclusion, Compound X is a synthetic compound with potential applications in various fields, including cancer research, drug discovery, and neuroscience. Its synthesis method involves a multi-step process, and it exerts its effects through the inhibition of various enzymes and signaling pathways. Compound X has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are many potential future directions for the study of Compound X, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
Compound X is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2H-1-benzopyran-7-carboxylic acid with thionyl chloride to form 2H-1-benzopyran-7-yl chloride. The resulting compound is then reacted with sodium azide to form 2H-1-benzopyran-7-yl azide. The final step involves the reaction of 2H-1-benzopyran-7-yl azide with 2-oxo-3-(1H-tetrazol-5-yl)propanoic acid in the presence of triethylamine to form Compound X.
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, Compound X has been used as a lead compound for the development of new drugs. In neuroscience, Compound X has been studied for its potential as a neuroprotective agent.
Propriétés
Numéro CAS |
103876-52-4 |
|---|---|
Nom du produit |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)- |
Formule moléculaire |
C16H16N4O5 |
Poids moléculaire |
344.32 g/mol |
Nom IUPAC |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-7-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-14(22)4-2-1-3-7-24-11-6-5-10-8-12(15-17-19-20-18-15)16(23)25-13(10)9-11/h5-6,8-9H,1-4,7H2,(H,21,22)(H,17,18,19,20) |
Clé InChI |
OBYHKCCKNQZEEQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
SMILES canonique |
C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
Autres numéros CAS |
103876-52-4 |
Synonymes |
6-((2-Oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)hexanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



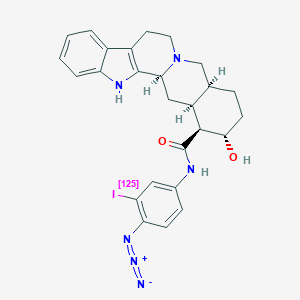
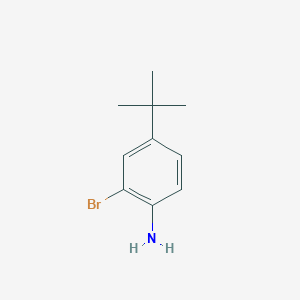
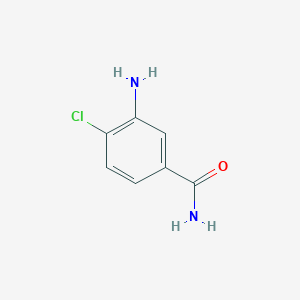

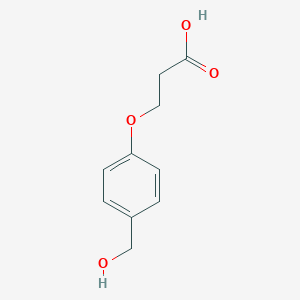
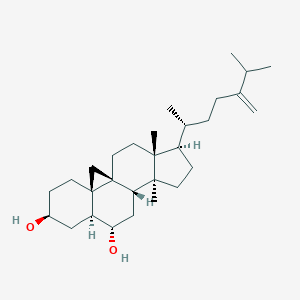
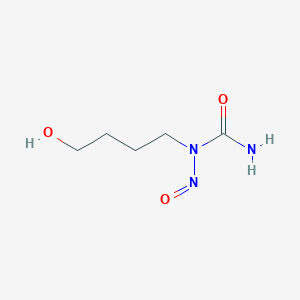
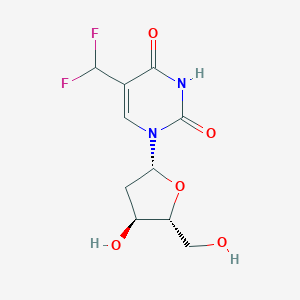
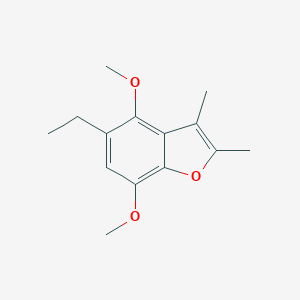
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
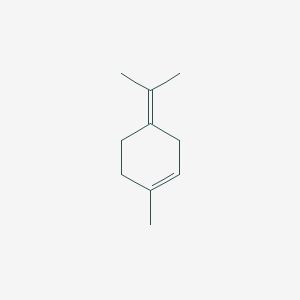
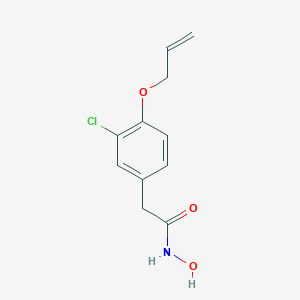
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
